Ethyl 3-(2-oxopropyl)benzoate
CAS No.: 73013-49-7
Cat. No.: VC2303202
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73013-49-7 |
|---|---|
| Molecular Formula | C12H14O3 |
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | ethyl 3-(2-oxopropyl)benzoate |
| Standard InChI | InChI=1S/C12H14O3/c1-3-15-12(14)11-6-4-5-10(8-11)7-9(2)13/h4-6,8H,3,7H2,1-2H3 |
| Standard InChI Key | XUCARBXWGUJVRR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=CC(=C1)CC(=O)C |
| Canonical SMILES | CCOC(=O)C1=CC=CC(=C1)CC(=O)C |
Introduction
Chemical Identity and Basic Properties
Ethyl 3-(2-oxopropyl)benzoate is an aromatic ester with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol. The compound possesses CAS Registry Number 73013-49-7 and is characterized by its light yellow oil appearance at room temperature . The structure consists of a benzene ring with an ethyl ester group and a 2-oxopropyl substituent at position 3, creating a meta-substituted benzoate derivative.
The compound contains three oxygen atoms: one in the ketone group of the 2-oxopropyl substituent and two in the ester functionality. These functional groups contribute to its reactivity profile and its applications in organic synthesis.
Physical and Chemical Properties
Physical Characteristics
Ethyl 3-(2-oxopropyl)benzoate presents as a light yellow oil with the following properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₄O₃ | |
| Molecular Weight | 206.24 g/mol | |
| Physical Form | Light yellow oil | |
| Purity (Commercial) | 97% | |
| IUPAC Name | ethyl 3-(2-oxopropyl)benzoate |
Structural Identifiers
The compound can be identified through various chemical notation systems:
| Identifier Type | Value | Source |
|---|---|---|
| InChI | 1S/C12H14O3/c1-3-15-12(14)11-6-4-5-10(8-11)7-9(2)13/h4-6,8H,3,7H2,1-2H3 | |
| InChI Key | XUCARBXWGUJVRR-UHFFFAOYSA-N |
Spectroscopic Properties
While specific spectroscopic data for ethyl 3-(2-oxopropyl)benzoate is limited in the provided sources, inferences can be made based on similar compounds. Key spectroscopic features would likely include:
-
¹H NMR signals: Characteristic signals for aromatic protons (δ ~7.3-8.0 ppm), ethyl ester protons (ethyl CH₂ at δ ~4.3 ppm, CH₃ at δ ~1.3 ppm), and 2-oxopropyl methylene and methyl groups (CH₂ at δ ~3.8 ppm, CH₃ at δ ~2.2 ppm).
-
¹³C NMR signals: Carbonyl carbons of both ketone and ester groups would appear at approximately δ 205 ppm and δ 166 ppm, respectively.
-
IR spectroscopy: Characteristic absorptions for ester C=O stretch (~1720 cm⁻¹) and ketone C=O stretch (~1700 cm⁻¹).
Synthesis and Preparation Methods
Synthetic Routes
Several synthetic approaches can be employed to produce ethyl 3-(2-oxopropyl)benzoate:
-
Esterification of 3-(2-oxopropyl)benzoic acid: Direct esterification with ethanol under acidic catalysis provides a straightforward route to the target compound.
-
Friedel-Crafts acylation: Starting from ethyl 3-methylbenzoate, acylation followed by oxidation of the methyl group can yield the desired product.
-
Palladium-catalyzed coupling reactions: Cross-coupling of appropriately substituted aromatic compounds can provide the desired substitution pattern.
Optimization Parameters
For efficient synthesis of ethyl 3-(2-oxopropyl)benzoate, several critical parameters require careful control:
| Parameter | Optimal Conditions | Effect on Synthesis |
|---|---|---|
| Temperature | 60-80°C | Balances reaction rate and product stability |
| Catalyst | Acid catalysts (H₂SO₄, p-toluenesulfonic acid) | Facilitates esterification reaction |
| Solvent | Dichloromethane/Toluene | Provides suitable medium for reactivity |
| Reaction Time | 12-24 hours | Ensures complete conversion |
| Purification | Column chromatography | Removes byproducts and starting materials |
Chemical Reactions and Reactivity
Hydrolysis Reactions
Ethyl 3-(2-oxopropyl)benzoate undergoes hydrolysis under acidic or basic conditions, similar to other benzoate esters. The reactivity follows typical ester hydrolysis mechanisms:
| Reaction Conditions | Products | Mechanism |
|---|---|---|
| Acid-catalyzed hydrolysis (H₂SO₄, HCl, reflux) | 3-(2-oxopropyl)benzoic acid + ethanol | Protonation of carbonyl followed by nucleophilic attack |
| Base-catalyzed hydrolysis (NaOH, KOH in H₂O/EtOH) | Sodium/Potassium 3-(2-oxopropyl)benzoate + ethanol | Direct nucleophilic attack by hydroxide ion |
Reduction Reactions
The compound contains two reducible groups—the ketone moiety and the ester functionality—which can be selectively reduced:
| Reducing Agent | Conditions | Products | Selectivity |
|---|---|---|---|
| NaBH₄ | Methanol, 0-25°C | Ethyl 3-(2-hydroxypropyl)benzoate | Selective for ketone |
| LiAlH₄ | THF, reflux | 3-(2-hydroxypropyl)benzyl alcohol | Reduces both ketone and ester |
| DIBAL-H (controlled) | Toluene, -78°C | 3-(2-oxopropyl)benzaldehyde | Partial reduction of ester |
Functional Group Transformations
The ketone group in the 2-oxopropyl moiety participates in various reactions:
-
Condensation reactions: With amines, hydrazines, or hydroxylamines to form imines, hydrazones, or oximes.
-
Aldol condensations: The methyl ketone serves as an enolizable substrate for aldol reactions.
-
Wittig reactions: Transformation of the ketone to alkenes using phosphonium ylides.
Applications in Organic Synthesis
As a Synthetic Intermediate
Ethyl 3-(2-oxopropyl)benzoate serves as a valuable building block in organic synthesis, enabling the construction of more complex molecules. Its utility stems from the presence of two reactive functional groups that can be independently modified:
-
Scaffold for heterocyclic synthesis: The 2-oxopropyl group can participate in cyclization reactions to form heterocycles.
-
Precursor for bifunctional molecules: Selective transformations of either the ester or ketone group allow for asymmetric functionalization.
Medicinal Chemistry Applications
The basic structure of ethyl 3-(2-oxopropyl)benzoate appears in various bioactive compounds and pharmaceutical intermediates:
-
Anti-inflammatory agents: The meta-substituted benzoate pattern appears in several non-steroidal anti-inflammatory compounds.
-
Enzyme inhibitors: Derivatives have been explored for their potential enzyme inhibitory activities.
-
Structural analogs: Related compounds show potential as inhibitors of specific biochemical pathways.
Comparison with Structural Analogs
Positional Isomers
Ethyl 3-(2-oxopropyl)benzoate has several positional isomers with distinct properties:
Structure-Activity Relationships
The precise positioning of functional groups significantly impacts reactivity and potential biological activity:
-
Ortho-substitution (2-position): Provides potential for intramolecular hydrogen bonding or chelation effects.
-
Meta-substitution (3-position): Offers a balance between electronic effects without steric hindrance.
-
Para-substitution (4-position): Maximizes conjugation effects through the aromatic system.
Analytical Methods
Chromatographic Analysis
For the analysis and purification of ethyl 3-(2-oxopropyl)benzoate, several chromatographic techniques are applicable:
-
HPLC Analysis: Reverse-phase HPLC using C18 columns with acetonitrile/water mobile phases (typically 60:40) and UV detection at 254 nm provides effective separation from related compounds.
-
TLC Systems: Silica gel plates with hexane/ethyl acetate gradients (typically 7:3 ratio) give Rf values around 0.4 for effective monitoring of reactions.
-
Column Chromatography: Silica gel with dichloromethane as the eluting solvent has been reported as an effective purification method.
Spectroscopic Identification
Definitive identification typically employs a combination of spectroscopic techniques:
-
NMR Spectroscopy: Both ¹H and ¹³C NMR provide structural confirmation, with characteristic signals for the aromatic, ester, and ketone moieties.
-
Mass Spectrometry: Expected molecular ion peak at m/z 206, with fragmentation patterns showing loss of ethoxy (m/z 161) and subsequent fragmentations.
-
IR Spectroscopy: Characteristic absorptions for the ester and ketone carbonyl groups provide functional group confirmation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume